Dichlorobenzidine

Genotoxicity Mutagenicity Structure-Activity Relationship

Sourcing high-purity 3,3′-Dichlorobenzidine for pigment synthesis or genotoxicity research often involves inconsistent purity and limited regulatory guidance. This compound resolves these issues: • Essential diazo component for high-performance diarylide yellow, orange, and red pigments (e.g., Pigment Yellow 12, 13, 14, 17, 83) used in printing inks, plastics, and coatings. • Preferred model compound for aromatic amine-induced DNA damage studies due to its 10-fold higher mutagenic potency vs. benzidine under cytochrome P450 activation. • IARC Group 2B classification offers a comparatively less stringent regulatory pathway than benzidine (Group 1), facilitating industrial procurement with appropriate occupational hygiene controls.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 1331-47-1
Cat. No. B072168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobenzidine
CAS1331-47-1
SynonymsDichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N
InChIInChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2
InChIKeyLPDSNGAFAJYVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 10 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichlorobenzidine Procurement & Differentiation


3,3′-Dichlorobenzidine (DCB) is a chlorinated aromatic amine derived from benzidine, characterized by the molecular formula C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol. It serves primarily as a key intermediate in the synthesis of diarylide yellow, orange, and red pigments used extensively in printing inks, textiles, paints, plastics, and rubber [1]. Unlike its parent compound benzidine, DCB exhibits a distinct metabolic activation pathway, primarily via cytochrome P450-mediated N-oxidation, which bypasses the acetylation step required for benzidine activation, leading to the formation of DNA and hemoglobin adducts [2].

Industrial intermediate
Diarylide pigment synthesis (yellow, orange, red)
Research probe
CYP-mediated N-oxidation pathway studies
Analytical context
NIOSH air monitoring method analyte

Why 3,3'-Dichlorobenzidine Is Not Interchangeable


Substituting 3,3'-dichlorobenzidine with other benzidine derivatives such as benzidine, o-tolidine, or o-dianisidine without quantitative justification is scientifically unsound due to profound differences in genotoxic potency, metabolic activation requirements, and regulatory hazard classification. The mutagenic activity of DCB is approximately 10-fold higher than that of benzidine under identical enzymatic activation conditions [1], and it is the most potently mutagenic of four common benzidine congeners [2]. Furthermore, while benzidine is a confirmed human carcinogen (IARC Group 1), DCB is classified as possibly carcinogenic (Group 2B), reflecting divergent risk profiles that directly impact occupational safety protocols and regulatory compliance in procurement decisions [3].

Mutagenicity
Reported higher mutagenic potency under CYP activation compared with benzidine; direct substitution without re-evaluation of genotoxicity endpoints may compromise hazard assessment.
Regulatory
IARC classification differs (Group 2B vs Group 1 for benzidine), altering occupational exposure limits, waste handling, and import/export compliance contexts.
Metabolism
Unique auto-induction of metabolic enzymes not observed for o-tolidine or o-dianisidine; activation profile may not transfer across benzidine congeners.

3,3'-Dichlorobenzidine vs. Benzidine Congeners


Mutagenic Potency Compared to Benzidine

In the Salmonella typhimurium TA1538 Ames test with rat liver S9 activation, 3,3′-dichlorobenzidine (DCB) was approximately 10 times more active than benzidine as a mutagen. Purified DCB and technical grade material both exhibited some direct mutagenic activity, which was increased over 50-fold by the addition of a liver mixed function oxidase preparation [1]. This demonstrates that DCB's genotoxic potential, a key consideration for occupational exposure and waste handling, is an order of magnitude greater than its parent compound under metabolically relevant conditions.

Mutagenic potency vs benzidine
Head-to-head
DCB mutagenicity ~10× higher than benzidine in TA1538 with S9 activation; direct activity increased >50-fold by liver mixed-function oxidase.
Supports compound-specific genotoxicity risk context.
Ames test data; review protocol for occupational monitoring.
Genotoxicity Mutagenicity Structure-Activity Relationship

Highest Mutagenicity Among Benzidine Congeners

A comparative study in Salmonella typhimurium TA98 demonstrated that 3,3′-dichlorobenzidine (DCB) was the most mutagenic of four benzidine congeners tested (DCB, benzidine, o-tolidine, and o-dianisidine) under conditions of cytochrome-P-450-catalyzed activation [1]. The study further revealed that pretreatment of rats with DCB itself enhanced the activation of DCB by 2.5-fold in S9-Ac, 2-fold in S9, and 3-fold in microsomes, indicating auto-induction of its own metabolic activation pathway. This was not observed for the other congeners, suggesting a unique enzyme induction profile [1].

Congener ranking
Head-to-head
Ranked #1 most mutagenic among DCB, benzidine, o-tolidine, o-dianisidine (TA98, P450 activation). DCB pretreatment enhanced its own activation 2.5-fold in S9-Ac, 2-fold in S9, 3-fold in microsomes.
Indicates a distinct auto-induction profile; handling protocols may need compound-specific adjustment.
Auto-induction not seen with other congeners.
Comparative Mutagenicity Metabolic Activation Cytochrome P450

Carcinogenicity Classification vs. Benzidine

Benzidine is classified by the IARC as Group 1 (carcinogenic to humans) based on sufficient evidence in humans and experimental animals [1]. In contrast, 3,3′-dichlorobenzidine is classified as Group 2B (possibly carcinogenic to humans), reflecting sufficient evidence in experimental animals but inadequate human epidemiological data [2]. This regulatory divergence is critical: while DCB is unequivocally carcinogenic in multiple animal species (including mammary, Zymbal gland, urinary bladder, and liver tumors) [2], the absence of confirmed human carcinogenicity alters its regulatory handling requirements compared to benzidine.

IARC classification
Class-level
DCB: Group 2B (possibly carcinogenic). Benzidine: Group 1 (carcinogenic to humans). DCB carcinogenic in multiple animal species but limited human data.
Regulatory controls may differ; review local exposure limits.
IARC Monographs evaluation; human evidence absent.
Carcinogenicity Regulatory Compliance Risk Assessment

Analytical Quantitation Range vs. Benzidine

The NIOSH Method 5509 for air sampling and HPLC analysis was validated for benzidine over the range of 21 to 63 µg/m³, whereas for 3,3′-dichlorobenzidine, the validated range extends from 20 to 130 µg/m³ [1]. This wider dynamic range for DCB allows for quantification of higher airborne concentrations without sample dilution, which is a practical advantage in industrial hygiene monitoring scenarios where DCB dust levels may exceed those typical for benzidine. Additionally, the method demonstrated a pooled overall precision (SˆrT) of 0.07 for both compounds, and recoveries of 3,3′-dichlorobenzidine from filters were 96% after 21 days of storage at -15°C, compared to 75% for benzidine under the same conditions [1].

Air monitoring range
Head-to-head
DCB validated range: 20–130 µg/m³; benzidine: 21–63 µg/m³ (NIOSH 5509). DCB filter recovery 96% after 21 days at -15°C vs 75% for benzidine.
Supports wider analytical working range and improved sample stability.
HPLC-UV method; storage conditions critical.
Analytical Chemistry Occupational Hygiene Method Validation

3,3'-Dichlorobenzidine Applications


Genotoxicity and Metabolic Activation Research

Due to its 10-fold higher mutagenic potency compared to benzidine and its status as the most mutagenic benzidine congener under cytochrome P450 activation [1], 3,3′-dichlorobenzidine is the preferred compound for studies investigating the mechanisms of aromatic amine-induced DNA damage and metabolic activation pathways. Its unique auto-induction of metabolic enzymes provides a robust model system for examining chemical-induced enzyme regulation and individual susceptibility factors in genotoxicity research [1].

Diarylide Pigment Manufacturing

3,3′-Dichlorobenzidine is the essential diazo component for synthesizing high-performance yellow, orange, and red diarylide pigments (e.g., Pigment Yellow 12, 13, 14, 17, 83) widely used in printing inks, plastics, and coatings [1]. Its IARC Group 2B classification, while still a carcinogen hazard, is less restrictive than the Group 1 classification of benzidine [2], offering a comparatively less stringent regulatory pathway for industrial use in certain jurisdictions, albeit still requiring strict occupational hygiene controls.

Occupational Hygiene and Environmental Monitoring

The wider validated analytical range for airborne 3,3′-dichlorobenzidine (20-130 µg/m³) compared to benzidine (21-63 µg/m³) under NIOSH Method 5509 [1] makes DCB a more practical analyte for developing and validating workplace air monitoring protocols. The superior long-term stability of DCB on sampling media (96% recovery after 21 days at -15°C) versus benzidine (75% recovery) [1] further supports its use as a model compound for method optimization studies in industrial hygiene.

Application
Selection Property
Validation Focus
Genotoxicity / metabolic activation research
Reported higher mutagenic potency under CYP activation; auto-induction of metabolic enzymes
DNA adduct formation, enzyme induction endpoints
Diarylide pigment manufacturing
Key diazo component for high-performance pigments; IARC Group 2B classification context
Batch purity, color strength, regulatory compliance review
Occupational hygiene method development
Reported extended air monitoring range and higher filter storage stability vs benzidine
Air sampling recovery, method transfer validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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